molecular formula C28H36N2O B3057438 2,6-Bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one CAS No. 80601-02-1

2,6-Bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one

Cat. No.: B3057438
CAS No.: 80601-02-1
M. Wt: 416.6 g/mol
InChI Key: LIFWPLOFXPGAJJ-UHFFFAOYSA-N
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Description

2,6-Bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one is an organic compound with the molecular formula C28H36N2O. It is a derivative of cyclohexanone, featuring two diethylaminophenyl groups attached to the cyclohexanone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one typically involves the condensation of cyclohexanone with 4-(diethylamino)benzaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is usually refluxed in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its analgesic effects are thought to be mediated through the modulation of pain receptors and neurotransmitter pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis[[4-(dimethylamino)phenyl]methylidene]cyclohexan-1-one
  • 2,6-Bis[[4-(methoxy)phenyl]methylidene]cyclohexan-1-one
  • 2,6-Bis[[4-(ethylamino)phenyl]methylidene]cyclohexan-1-one

Uniqueness

2,6-Bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one is unique due to the presence of diethylamino groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,6-bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O/c1-5-29(6-2)26-16-12-22(13-17-26)20-24-10-9-11-25(28(24)31)21-23-14-18-27(19-15-23)30(7-3)8-4/h12-21H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFWPLOFXPGAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)N(CC)CC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391998
Record name Cyclohexanone, 2,6-bis[[4-(diethylamino)phenyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80601-02-1
Record name Cyclohexanone, 2,6-bis[[4-(diethylamino)phenyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 25 ml of anhydrous ethanol were dissolved 17.7 g of p-diethylaminobenzaldehyde and 4.9 g of cyclohexanone, and 10 ml of 10% ethanolic solution of sodium ethoxide was added dropwise to the resulting solution, and the resulting mixture was subjected to reaction under reflux for 12 hours. The reaction mixture thus obtained was cooled, and the crystals thus precipitated were collected by filtration and recrystallized from toluene, to obtain 12.8 g of 2,6-bis(4'-diethylaminobenzal)cyclohexanone (m.p. 167° C.).
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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